molecular formula C15H12I3NNaO4 B001035 Liothyronine sodium CAS No. 55-06-1

Liothyronine sodium

Numéro de catalogue: B001035
Numéro CAS: 55-06-1
Poids moléculaire: 673.96 g/mol
Clé InChI: LXHCVQFUTOUZEQ-YDALLXLXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le sodium liothyronine est une forme synthétique de l'hormone thyroïdienne triiodothyronine (T3). Il est couramment utilisé dans le traitement de l'hypothyroïdie, une affection dans laquelle la glande thyroïde ne produit pas suffisamment d'hormone thyroïdienne. Le sodium liothyronine est connu pour son action rapide et est souvent utilisé lorsqu'une réponse rapide est nécessaire, comme dans les cas de coma myxœdémateux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le sodium liothyronine est synthétisé par un procédé chimique en plusieurs étapes. La synthèse implique généralement l'iodation de dérivés de la tyrosine. Les étapes clés comprennent :

Méthodes de production industrielle

Dans les milieux industriels, la production de sodium liothyronine implique des réacteurs chimiques à grande échelle et des mesures strictes de contrôle de la qualité. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques. La production industrielle implique également l'utilisation de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) pour garantir l'élimination des impuretés .

Analyse Des Réactions Chimiques

Absorption and Distribution

  • Absorption : Liothyronine sodium is nearly completely absorbed (95%) from the gastrointestinal tract, with peak plasma concentrations (Cmax) achieved within 120 minutes .
  • Protein Binding : Unlike levothyroxine (T4), liothyronine is not firmly bound to plasma proteins, enabling rapid tissue distribution .

Pharmacokinetic Parameters :

ParameterValue (Mean ± SD)
Plasma Half-Life1–2 days
T1/2 (IV)216 ± 51 minutes
Volume of Distribution45 ± 13 mL/min

Conversion in Peripheral Tissues

  • Deiodination : T3 is inactivated via removal of iodine atoms by deiodinases, producing reverse T3 (rT3) and other metabolites .
  • Conjugation : T3 undergoes glucuronidation and sulfation in the liver for excretion .

Reaction Example :T3Type 1 DeiodinaserT3GlucuronidationT3 glucuronide\text{T3}\xrightarrow{\text{Type 1 Deiodinase}}\text{rT3}\xrightarrow{\text{Glucuronidation}}\text{T3 glucuronide}

Stability and Degradation

  • Storage Conditions : this compound tablets must be stored at 15–30°C to maintain stability. Injectable forms require refrigeration (2–8°C) .
  • Hydrolysis : The sodium salt is susceptible to hydrolysis in acidic or basic conditions, leading to degradation .

Degradation Pathway :Liothyronine sodiumAcidic Basic ConditionsTyrosine derivatives+Iodine\text{this compound}\xrightarrow{\text{Acidic Basic Conditions}}\text{Tyrosine derivatives}+\text{Iodine}

Hormone-Receptor Interactions

Liothyronine binds to nuclear thyroid hormone receptors (TRα/β), activating transcription of genes involved in metabolism, growth, and differentiation .

Mechanism :T3+TRT3 TR ComplexDNA BindingGene Activation\text{T3}+\text{TR}\rightarrow \text{T3 TR Complex}\xrightarrow{\text{DNA Binding}}\text{Gene Activation}

Adverse Reactions

Excess liothyronine triggers hyperthyroidism-like effects, including:

  • Cardiovascular : Increased heart rate (tachycardia) and arrhythmias .
  • Metabolic : Weight loss and hyperthermia .

Toxicity Threshold :

  • Plasma T3 levels > 200 ng/dL correlate with clinical thyrotoxicosis .

Key Research Findings

  • Pharmacokinetic Variability : A study comparing liothyronine and levothyroxine found T3 levels peaked within 2 hours post-administration, with no significant differences in cardiovascular parameters .
  • Therapeutic Efficacy : Liothyronine therapy reduced body weight by 2.3 kg over 12 weeks in hypothyroid patients compared to T4 monotherapy .

Applications De Recherche Scientifique

Treatment of Hypothyroidism

Liothyronine sodium is indicated for treating hypothyroidism, especially in patients who do not respond adequately to levothyroxine (LT4) alone. It can be used as a replacement therapy or in combination with LT4 to optimize thyroid hormone levels. Studies have shown that some patients experience improved symptoms when liothyronine is added to their treatment regimen, particularly those with persistent fatigue and cognitive dysfunction despite normal TSH levels .

Case Study: Combination Therapy

A clinical case demonstrated that a patient with primary hypothyroidism who was unresponsive to LT4 alone showed significant improvement in energy levels and mood after the addition of this compound to their treatment plan. This highlights the importance of personalized medicine in managing thyroid disorders.

Management of Myxedema Coma

This compound is critical in treating myxedema coma, a life-threatening condition resulting from severe hypothyroidism. The rapid action of T3 allows for quick restoration of metabolic functions in critically ill patients. In emergency settings, intravenous administration of liothyronine can lead to rapid clinical improvement .

Clinical Protocol

In cases of myxedema coma, the standard protocol involves administering liothyronine intravenously at doses ranging from 5 to 20 micrograms, depending on the patient's response and severity of the condition.

Thyrotoxicosis Management

This compound can serve as an adjunct therapy in managing thyrotoxicosis, particularly during treatment with antithyroid medications like carbimazole. It helps prevent subclinical hypothyroidism that may develop during the course of treatment .

Efficacy Evidence

Clinical trials have indicated that using liothyronine alongside carbimazole can effectively manage thyroid hormone levels without exacerbating symptoms of hyperthyroidism.

Research and Development in Novel Delivery Systems

Recent advancements have focused on improving the delivery mechanisms for this compound to enhance its therapeutic efficacy and minimize side effects. Various formulations are being explored, including:

  • Sustained Release Formulations: These aim to maintain stable T3 levels over extended periods, reducing peaks and troughs associated with conventional dosing .
  • Nanoparticle Encapsulation: Research has shown that encapsulating liothyronine in nanoparticles can enhance its delivery to specific tissues, such as the brain, potentially improving outcomes in neurodegenerative conditions .

Cardiovascular Applications

Emerging studies suggest that this compound may have beneficial effects on cardiovascular health, particularly in patients with heart failure and low thyroid hormone levels. T3 has been shown to improve cardiac contractility and reduce systemic vascular resistance .

Clinical Observations

Patients with heart failure receiving liothyronine therapy demonstrated improved exercise capacity and quality of life metrics compared to those on standard heart failure treatments alone.

Research Findings Summary Table

Application AreaDescriptionKey Findings
HypothyroidismReplacement or adjunct therapy for LT4Improved symptoms in resistant cases
Myxedema ComaEmergency treatment for severe hypothyroidismRapid clinical improvement with IV administration
ThyrotoxicosisAdjunct therapy during antithyroid treatmentPrevents subclinical hypothyroidism
Novel Delivery SystemsSustained release and nanoparticle formulationsEnhanced therapeutic efficacy and targeted delivery
Cardiovascular HealthPotential benefits in heart failure managementImproved cardiac function and patient quality of life

Mécanisme D'action

Liothyronine sodium exerts its effects by mimicking the action of natural thyroid hormone triiodothyronine (T3). It binds to thyroid hormone receptors in the nucleus of cells, leading to the activation of specific genes involved in metabolism, growth, and development. The molecular targets include thyroid hormone receptors (TRα and TRβ), which regulate the transcription of genes involved in energy metabolism and protein synthesis .

Comparaison Avec Des Composés Similaires

Composés similaires

    Sodium lévothyroxine : Une autre hormone thyroïdienne synthétique, mais elle imite la thyroxine (T4) plutôt que la triiodothyronine (T3).

    Extrait de thyroïde desséché : Un produit naturel dérivé des glandes thyroïdes animales, contenant à la fois T3 et T4.

Unicité

Le sodium liothyronine est unique en raison de son action rapide par rapport au sodium lévothyroxine, ce qui le rend particulièrement utile en cas d'urgence, comme le coma myxœdémateux. Il est également plus puissant sur une base par microgramme, offrant un effet thérapeutique plus fort et plus rapide .

Activité Biologique

Liothyronine sodium, a synthetic form of the thyroid hormone triiodothyronine (T3), is primarily used in the treatment of hypothyroidism and other thyroid-related disorders. Its biological activity is characterized by its rapid onset of action and profound effects on metabolism and cellular function. This article explores the mechanisms, pharmacokinetics, clinical applications, and case studies related to the biological activity of this compound.

This compound exerts its physiological effects by binding to thyroid hormone receptors located in the nucleus of target cells. This binding initiates a cascade of biological processes:

  • Gene Transcription : Liothyronine regulates gene expression by activating thyroid hormone response elements on DNA, leading to increased transcription of genes involved in metabolism and growth .
  • Protein Synthesis : The hormone enhances protein synthesis, influencing various metabolic pathways including carbohydrate and lipid metabolism .
  • Cellular Metabolism : Liothyronine increases the basal metabolic rate (BMR) and oxygen consumption across tissues, significantly impacting energy expenditure and thermogenesis .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

  • Absorption : Approximately 95% of liothyronine is absorbed within four hours post-administration, allowing for rapid therapeutic effects .
  • Distribution : Unlike thyroxine (T4), liothyronine is not firmly bound to serum proteins, making it more readily available to tissues .
  • Half-life : The biological half-life of liothyronine is about 2.5 days, which facilitates quick dosage adjustments in clinical settings .

Clinical Applications

This compound is utilized in various clinical scenarios:

  • Hypothyroidism Treatment : It serves as a replacement therapy for patients with insufficient endogenous thyroid hormone production.
  • TSH Suppression : It is used to suppress thyroid-stimulating hormone (TSH) levels in certain thyroid cancers.
  • Diagnostic Aid : Liothyronine can assist in diagnosing hyperthyroidism by evaluating the responsiveness of the pituitary gland to thyroid hormones .

Case Study 1: Liothyronine-Induced Thyrotoxicosis

A 29-year-old bodybuilder experienced symptoms consistent with thyrotoxicosis after long-term use of liothyronine at doses between 50-100 µg daily. Blood tests revealed significant hypokalemia, prompting potassium supplementation and cessation of liothyronine use. The patient recovered without further complications .

Case Study 2: Iatrogenic Thyrotoxicosis

Another case involved a patient who developed iatrogenic thyrotoxicosis due to compounded liothyronine capsules. The patient presented with hypernatremia and hypokalemia, requiring hospitalization for electrolyte management. This case highlighted the risks associated with compounded medications and the need for careful monitoring during treatment .

Case Study 3: Liothyronine Augmentation in Depression

A 17-year-old female was prescribed liothyronine as an adjunct therapy for depression but subsequently developed symptoms indicative of thyrotoxicosis. This case underscored the necessity for close monitoring when using liothyronine, especially in populations such as adolescents where atypical laboratory results may arise .

Summary of Research Findings

The following table summarizes key pharmacological data regarding this compound:

ParameterValue
Absorption~95% within 4 hours
Biological Half-life~2.5 days
Maximum Pharmacologic Response2-3 days
MechanismAgonist at thyroid receptors
Primary ActionsIncreases BMR, protein synthesis, cellular metabolism

Propriétés

Numéro CAS

55-06-1

Formule moléculaire

C15H12I3NNaO4

Poids moléculaire

673.96 g/mol

Nom IUPAC

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate

InChI

InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/t12-;/m0./s1

Clé InChI

LXHCVQFUTOUZEQ-YDALLXLXSA-N

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+]

SMILES isomérique

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.[Na]

SMILES canonique

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na]

Apparence

Assay:≥98%A crystalline solid

Key on ui other cas no.

55-06-1

Pictogrammes

Irritant; Health Hazard

Synonymes

3,3',5-Triiodothyronine
Cytomel
Liothyronine
Liothyronine Sodium
T3 Thyroid Hormone
Thyroid Hormone, T3
Triiodothyronine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liothyronine sodium
Reactant of Route 2
Liothyronine sodium
Reactant of Route 3
Liothyronine sodium
Reactant of Route 4
Liothyronine sodium
Reactant of Route 5
Reactant of Route 5
Liothyronine sodium
Reactant of Route 6
Liothyronine sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.